molecular formula C8H11NO B077206 3-Methoxy-N-methylaniline CAS No. 14318-66-2

3-Methoxy-N-methylaniline

Cat. No.: B077206
CAS No.: 14318-66-2
M. Wt: 137.18 g/mol
InChI Key: ZFMZSZMUFWRAOG-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the meta position and a methyl group on the nitrogen atom. This compound is a colorless to brown liquid with a boiling point of approximately 239-240°C .

Scientific Research Applications

3-Methoxy-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action for the synthesis of 3-Methoxy-N-methylaniline involves the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions .

Safety and Hazards

3-Methoxy-N-methylaniline is classified as Acute toxicity, Oral (Category 4), Eye irritation (Category 2), and Skin sensitization (Category 1) . It is harmful if swallowed and may cause an allergic skin reaction . It is recommended to wear protective gloves and avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-N-methylaniline can be synthesized through various methods. One common approach involves the methylation of m-anisidine (3-methoxyaniline) using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formaldehyde and formic acid in a reductive amination process. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-N-methylaniline is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties. The methoxy group increases its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions. The methyl group on the nitrogen atom enhances its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMZSZMUFWRAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162337
Record name N-Methyl-m-anisidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14318-66-2
Record name 3-Methoxy-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14318-66-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-m-anisidine
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Record name N-Methyl-m-anisidine
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Record name N-methyl-m-anisidine
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Synthesis routes and methods

Procedure details

m-Anisidine (Aldrich Chemical Corp.) was substituted for p-anisidine in the procedure described in Journal Chemical Society, London, 1969:2223, Perkin Transactions I., which gave N-methyl-m-anisidine, as an oil, 24.5 g, 77% yield. NMR was consistent with structure. MS: APCI: M+1: 138.2 (M: 137.2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 3-methoxy-N-methylaniline (VI) play in the study of the Fischer-Hepp rearrangement?

A1: this compound (VI) is not a reactant in the Fischer-Hepp rearrangement itself, but rather a product of a competing reaction called denitrosation. The research investigates the mechanism of the Fischer-Hepp rearrangement using 3-methoxy-N-methyl-N-nitrosoaniline (IV) as a model compound. In the presence of strong nucleophiles (like SCN⁻ and SC(NH₂)₂), the yield of the expected rearrangement product (3-methoxy-N-methyl-4-nitrosoaniline (V)) decreases, while the formation of this compound (VI) through denitrosation increases []. This observation supports the proposed intramolecular mechanism for the rearrangement, as the nucleophiles are directly involved in the denitrosation pathway but not in the rearrangement itself.

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